molecular formula C3H4BrClN2S B8188895 5-Bromo-isothiazol-3-ylamine hydrochloride

5-Bromo-isothiazol-3-ylamine hydrochloride

Cat. No.: B8188895
M. Wt: 215.50 g/mol
InChI Key: HEBLIWTUULLIFK-UHFFFAOYSA-N
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Description

5-Bromo-isothiazol-3-ylamine hydrochloride is a chemical compound with the molecular formula C3H4BrClN2S and a molecular weight of 215.495 g/mol It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-isothiazol-3-ylamine hydrochloride typically involves the bromination of isothiazole derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of 5-bromo-2-chloroisothiazole with ammonia or an amine under controlled conditions to yield 5-Bromo-isothiazol-3-ylamine, which is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-isothiazol-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-isothiazol-3-ylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-isothiazol-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-isothiazol-3-ylamine hydrochloride
  • 5-Iodo-isothiazol-3-ylamine hydrochloride
  • 5-Fluoro-isothiazol-3-ylamine hydrochloride

Uniqueness

5-Bromo-isothiazol-3-ylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. The bromine atom can also affect the compound’s physicochemical properties, such as solubility and stability .

Properties

IUPAC Name

5-bromo-1,2-thiazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.ClH/c4-2-1-3(5)6-7-2;/h1H,(H2,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBLIWTUULLIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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